

# Endogenous Substrates of ADAM17 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes. By cleaving the extracellular domains of its membrane-bound substrates, a process termed "ectodomain shedding," ADAM17 releases soluble signaling molecules that can act in an autocrine, paracrine, or endocrine fashion. This post-translational modification is a critical regulatory step in diverse biological pathways, including inflammation, cell proliferation, and development. The dysregulation of ADAM17 activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making it a prime therapeutic target.

This technical guide provides an in-depth overview of the known endogenous substrates of ADAM17 that have been validated in vivo. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on substrate shedding, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

## In Vivo Endogenous Substrates of ADAM17

ADAM17 has a broad substrate repertoire, with over 80 identified proteins to date.[1] The in vivo validation of these substrates is crucial for understanding the physiological and



pathophysiological functions of this key sheddase. Studies utilizing genetic mouse models, such as ADAM17 knockout (Adam17-/-), hypomorphic (Adam17ex/ex), and tissue-specific conditional knockout mice, have been instrumental in identifying and validating its endogenous substrates.[2][3]

Key families of ADAM17 substrates validated in vivo include:

- Tumor Necrosis Factor (TNF) Superfamily: TNF-α and its receptors, TNFR1 and TNFRII, are
  cornerstone substrates of ADAM17. The shedding of TNF-α is a critical step in mediating
  inflammatory responses.[4]
- Epidermal Growth Factor Receptor (EGFR) Ligands: A multitude of EGFR ligands, including
  Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like
  growth factor (HB-EGF), and Epiregulin, are processed by ADAM17. This shedding activates
  EGFR signaling, which is vital for development and tissue repair but is also frequently
  dysregulated in cancer.[1][5]
- Interleukin-6 Receptor (IL-6R): ADAM17-mediated shedding of IL-6R is a key step in initiating IL-6 trans-signaling, a pro-inflammatory pathway implicated in chronic inflammatory diseases and cancer.[2][3]
- Adhesion Molecules: L-selectin (CD62L), a cell adhesion molecule crucial for leukocyte trafficking, is a well-established in vivo substrate of ADAM17.[6][7]
- Other Cytokine and Growth Factor Receptors: Receptors such as the Colony-Stimulating
  Factor 1 Receptor (CSF1R) and Kit ligand 2 are also shed by ADAM17, often in a manner
  regulated by the accessory protein iRhom2.[8][9]

## Quantitative Analysis of ADAM17 Substrate Shedding In Vivo

The following tables summarize quantitative data on the shedding of key ADAM17 substrates from in vivo studies. These data, primarily derived from ELISA and mass spectrometry analyses of tissues and biofluids from genetic mouse models, provide insights into the extent of ADAM17-dependent cleavage under various physiological and pathological conditions.



| Substrate              | Mouse<br>Model                                           | Tissue/Biofl<br>uid | Method | Fold<br>Change<br>(WT vs.<br>ADAM17-<br>deficient)                           | Reference |
|------------------------|----------------------------------------------------------|---------------------|--------|------------------------------------------------------------------------------|-----------|
| TNF-α                  | ADAM17<br>hypomorphic<br>(Adam17ex/e<br>x)               | Kidney<br>Lysate    | ELISA  | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11]  |
| TGF-α                  | ADAM17<br>hypomorphic<br>(Adam17ex/e<br>x)               | Kidney<br>Lysate    | ELISA  | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11]  |
| Amphiregulin<br>(AREG) | ADAM17<br>hypomorphic<br>(Adam17ex/e<br>x)               | Kidney<br>Lysate    | ELISA  | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11]  |
| Soluble<br>TNFR1α      | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites             | ELISA  | 4.4-fold<br>decrease in<br>treated mice.                                     | [1]       |



| Soluble<br>Amphiregulin<br>(AREG) | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites | ELISA | 5.4-fold<br>decrease in<br>treated mice.                                                         | [1]     |
|-----------------------------------|----------------------------------------------------------|---------|-------|--------------------------------------------------------------------------------------------------|---------|
| Soluble TGF-<br>α                 | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites | ELISA | 15-fold<br>decrease in<br>treated mice.                                                          | [1]     |
| Soluble IL-6R<br>(sIL-6R)         | ADAM17<br>hypomorphic<br>(Adam17ex/e<br>x)               | Serum   | ELISA | Elevated sIL-<br>6R levels<br>after LPS<br>challenge are<br>abrogated in<br>Adam17ex/ex<br>mice. | [3][12] |



| Substrate                      | Cell<br>Type/Condition                                                                               | Method         | Key<br>Quantitative<br>Finding                                                | Reference |
|--------------------------------|------------------------------------------------------------------------------------------------------|----------------|-------------------------------------------------------------------------------|-----------|
| CD62L (L-<br>selectin)         | Primary B cells<br>from<br>Adam17flox/flox/<br>CD19-Cre mice                                         | Flow Cytometry | Higher cell<br>surface levels of<br>CD62L on<br>ADAM17-<br>deficient B cells. | [6]       |
| HB-EGF, TGF-α,<br>Amphiregulin | Tylosis with esophageal cancer (TOC) patient-derived keratinocytes (with iRHOM2 mutations)           | ELISA          | Significantly higher constitutive shedding compared to control keratinocytes. | [13]      |
| TNF-α                          | Tylosis with esophageal cancer (TOC) patient-derived keratinocytes and PBMCs (with iRHOM2 mutations) | ELISA          | Significantly higher shedding upon PMA stimulation compared to controls.      | [13]      |

### **Experimental Protocols**

# In Vivo Validation of ADAM17 Substrates using Genetic Mouse Models and Ischemia-Reperfusion Injury (IRI)

This protocol outlines the key steps for validating ADAM17 substrates in the context of kidney injury, as adapted from Kefaloyianni et al., 2016.[10][11][14][15][16]

Objective: To quantify the levels of soluble ADAM17 substrates in the kidneys of wild-type and ADAM17 hypomorphic (Adam17ex/ex) mice following IRI.



### Materials:

- Wild-type and Adam17ex/ex mice
- Surgical instruments for mouse surgery
- Anesthesia (e.g., isoflurane)
- Phosphate-buffered saline (PBS)
- Tissue protein extraction reagent (e.g., T-PER, Thermo Fisher Scientific)
- Protease inhibitor cocktail
- · BCA protein assay kit
- Commercially available ELISA kits for mouse TNF-α, TGF-α, and Amphiregulin
- Microplate reader

### Procedure:

- Induction of Ischemia-Reperfusion Injury:
  - Anesthetize wild-type and Adam17ex/ex mice.
  - Perform a midline laparotomy to expose the renal pedicles.
  - Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).
  - Remove the clamps to allow reperfusion.
  - Suture the abdominal wall and skin.
  - Provide post-operative care, including analgesia and hydration.
- Tissue Collection and Lysate Preparation:



- At desired time points post-IRI (e.g., 2 days), euthanize the mice.
- Perfuse the kidneys with cold PBS to remove blood.
- Excise the kidneys and snap-freeze them in liquid nitrogen or process them immediately.
- Homogenize the kidney tissue in protein extraction reagent containing a protease inhibitor cocktail.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (kidney lysate).
- Quantification of Soluble Substrates by ELISA:
  - Determine the total protein concentration of the kidney lysates using a BCA protein assay.
  - Perform ELISAs for soluble TNF- $\alpha$ , TGF- $\alpha$ , and Amphiregulin according to the manufacturer's instructions.
  - Briefly, coat microplate wells with capture antibody, add standards and kidney lysate samples, followed by detection antibody and substrate.
  - Measure the absorbance using a microplate reader.
  - Calculate the concentration of each substrate in the samples based on the standard curve.
  - Normalize the substrate concentrations to the total protein concentration of the respective lysates.

### Data Analysis:

- Compare the normalized concentrations of soluble substrates between wild-type and Adam17ex/ex mice at each time point.
- Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.



## Mass Spectrometry-Based Proteomic Identification of the ADAM17 Sheddome

This protocol provides a general workflow for identifying ADAM17 substrates using quantitative proteomics, a powerful and unbiased approach.[9][17][18][19][20][21]

Objective: To identify and quantify proteins shed from the cell surface in an ADAM17-dependent manner.

### Materials:

- Cell lines or primary cells from wild-type and ADAM17-deficient mice (or human cells with ADAM17 knockdown/knockout).
- Cell culture reagents.
- ADAM17 activator (e.g., Phorbol 12-myristate 13-acetate PMA) or inhibitor (e.g., TAPI-2).
- · Serum-free cell culture medium.
- Reagents for protein concentration and buffer exchange (e.g., centrifugal filter units).
- Reagents for protein digestion (e.g., trypsin).
- Reagents for peptide labeling (e.g., iTRAQ or TMT, optional for quantitative proteomics).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

#### Procedure:

- Cell Culture and Treatment:
  - Culture wild-type and ADAM17-deficient cells to near confluence.
  - Wash the cells with serum-free medium to remove any contaminating proteins.



- Incubate the cells in serum-free medium with or without an ADAM17 activator (e.g., PMA)
   or inhibitor for a defined period.
- Secretome Collection and Preparation:
  - Collect the conditioned medium (secretome).
  - Centrifuge the medium to remove any detached cells or debris.
  - Concentrate the proteins in the secretome and exchange the buffer using centrifugal filter units.
- Protein Digestion and Peptide Preparation:
  - Denature, reduce, and alkylate the proteins in the concentrated secretome.
  - Digest the proteins into peptides using trypsin.
  - (Optional) Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for quantitative comparison between different conditions.
- LC-MS/MS Analysis:
  - Separate the peptides by liquid chromatography based on their physicochemical properties.
  - Analyze the eluting peptides by tandem mass spectrometry to determine their amino acid sequence and relative abundance.
- Data Analysis:
  - Use proteomics software to identify the proteins present in the secretome by searching the MS/MS data against a protein database.
  - Quantify the relative abundance of each identified protein between the different experimental conditions (e.g., wild-type vs. ADAM17-deficient, stimulated vs. unstimulated).



 Identify potential ADAM17 substrates as proteins whose abundance in the secretome is significantly reduced in ADAM17-deficient cells or in the presence of an ADAM17 inhibitor, and/or increased upon ADAM17 activation.

### Validation:

 Validate candidate substrates using orthogonal methods such as Western blotting or ELISA.

# Signaling Pathways and Experimental Workflows ADAM17-Mediated Signaling Pathways

ADAM17 is a central node in several critical signaling pathways. Its shedding activity initiates downstream signaling cascades that regulate a wide range of cellular processes.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 is required for EGF-R-induced intestinal tumors via IL-6 trans-signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iRhom2 controls the substrate selectivity of stimulated ADAM17-dependent ectodomain shedding PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRhom2 regulates ectodomain shedding and surface expression of the major histocompatibility complex (MHC) class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight ADAM17 substrate release in proximal tubule drives kidney fibrosis [insight.jci.org]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ADAM17 substrate release in proximal tubule drives kidney fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. JCI Insight ADAM17 substrate release in proximal tubule drives kidney fibrosis [insight.jci.org]
- 17. Degradome of soluble ADAM10 and ADAM17 metalloproteases PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The pseudoprotease iRhom1 controls ectodomain shedding of membrane proteins in the nervous system PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endogenous Substrates of ADAM17 In Vivo: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12418300#endogenous-substrates-of-adam17-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing